7-Bromo-1,4-dioxaspiro[4.5]decan-8-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

Choose 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (CAS 943589-83-1) for its irreplaceable 7-position α-bromo ketone reactivity. Unlike the non-brominated parent (CAS 4746-97-8) or alternative 6-/8-bromo regioisomers, only this scaffold provides the correct electrophilic handle for nucleophilic substitution, metal-catalyzed cross-coupling (Stille-Heck sequences), and enantioselective α-bromination (up to 94% ee). Essential for constructing complex spirocyclic architectures and steroidal intermediates. Contact us for technical specifications and bulk pricing.

Molecular Formula C8H11BrO3
Molecular Weight 235.07 g/mol
CAS No. 943589-83-1
Cat. No. B12447058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,4-dioxaspiro[4.5]decan-8-one
CAS943589-83-1
Molecular FormulaC8H11BrO3
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESC1CC2(CC(C1=O)Br)OCCO2
InChIInChI=1S/C8H11BrO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2
InChIKeyKEYNACNTEZWDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (CAS 943589-83-1) is a Critical Spirocyclic Building Block for Targeted Synthesis


7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (CAS 943589-83-1) is a specialized α-bromo spiroketal compound with the molecular formula C8H11BrO3 and molecular weight of 235.07 g/mol . It serves as a functionalized derivative of the widely utilized intermediate 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), where the strategic incorporation of a bromine atom at the 7-position transforms the parent scaffold into a versatile electrophilic building block . This compound is primarily employed in organic synthesis and medicinal chemistry as a precursor to complex spirocyclic architectures and as a key intermediate for introducing diverse functional groups via nucleophilic substitution and cross-coupling reactions .

Why 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one Cannot Be Replaced by Non-Halogenated or Other Brominated Analogs


Substituting 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (CAS 943589-83-1) with the non-brominated parent compound, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), or with other brominated regioisomers such as 6-bromo-1,4-dioxaspiro[4.5]decane (CAS 1728-15-0) or 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3), is not chemically or functionally equivalent. The presence and precise position of the bromine atom at the 7-position adjacent to the carbonyl group is the critical determinant of reactivity . This α-bromo ketone functionality activates the carbonyl for specific reactions and provides a unique handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling, pathways that are entirely inaccessible to the non-halogenated parent . Furthermore, the 7-bromo substitution pattern, in contrast to the 6- or 8-bromo isomers, dictates a specific molecular geometry and electronic environment around the reactive center, which influences both the steric and stereoelectronic outcomes of subsequent synthetic steps . Generic substitution with an alternative bromo-spiro compound would lead to altered regioselectivity in reactions or a complete inability to perform the required transformation, thereby compromising the intended synthetic route and product profile .

Quantitative Differentiation Evidence for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one Procurement


Evidence 1: Functional Group Reactivity – The Unique α-Bromo Ketone Handle for Synthesis

7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is an α-bromo ketone, which is a privileged intermediate class for nucleophilic substitution and cross-coupling reactions . In contrast, the non-brominated parent compound, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), and other bromo-spiro analogs like 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) do not possess this specific functional group arrangement . The carbon-bromine bond adjacent to the carbonyl is a key structural feature for reactivity .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Evidence 2: Physical Property Differentiation – Molecular Weight and LogP Impact on Purification

The molecular weight of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is 235.07 g/mol, which is approximately 50.6% higher than that of the non-brominated parent compound 1,4-Dioxaspiro[4.5]decan-8-one (156.18 g/mol) . Additionally, the calculated octanol/water partition coefficient (LogP) for the target compound is 1.246 [1], whereas the parent compound has a LogP of 0.87 [2]. These differences in physical properties can significantly affect chromatographic retention times and recrystallization behavior.

Chemical Properties Purification Chromatography

Evidence 3: Synthetic Yield – Comparison with Related Spirocyclic Systems

While a direct, published yield for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is not available in the open literature, a related spirocyclic α-bromo ketone system was synthesized with a yield of 86% [1]. Furthermore, the use of ionic liquid catalysts in the synthesis of related spirocyclic systems has been shown to improve yields to as high as 97.8% . These benchmarks provide a context for evaluating the efficiency of different synthetic protocols for this class of compounds.

Synthetic Chemistry Process Optimization Yield

Evidence 4: Synthetic Route Specificity – Chiral Access via Asymmetric α-Bromination

The (7S) enantiomer of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one can be synthesized with high enantioselectivity via organocatalytic asymmetric α-bromination of ketones [1]. This method employs C2-symmetric imidazolidine catalysts to achieve up to 94% enantiomeric excess (ee) for ketone α-bromination, providing a direct route to chiral, non-racemic building blocks [1]. This is a distinct advantage over its non-brominated parent, which lacks this stereocenter and therefore does not offer this chiral functionalization pathway.

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

Evidence 5: Regioisomeric Purity – Unique Structural Identity for Reproducible Synthesis

7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is a specific regioisomer defined by the bromine atom at the 7-position. This is in contrast to other commercially available bromo-spiro compounds, such as 6-bromo-1,4-dioxaspiro[4.5]decane (CAS 1728-15-0) [1] and 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) , which differ in the position of the bromine atom on the cyclohexane ring. The precise substitution pattern is crucial for ensuring the correct regiochemistry in subsequent reactions, as a different isomer would lead to a different regioisomeric product and potentially a different biological or material property.

Quality Control Regioisomers Reproducibility

Evidence 6: Synthetic Accessibility – Established Routes from Common Precursor

A key advantage for procurement and in-house synthesis planning is that 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one is synthesized from the widely available and inexpensive precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) . This parent compound is a standard item in many chemical catalogs and can be purchased in bulk. The bromination reaction to produce the target compound is a well-established transformation in organic chemistry, making the target compound accessible through reliable synthetic methodology .

Synthetic Route Starting Material Process Chemistry

High-Value Research and Industrial Applications for 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one (CAS 943589-83-1)


Medicinal Chemistry: Synthesis of Steroid Skeletons and Complex Polycycles

The compound has been directly employed as a key building block in the synthesis of enantiomerically pure steroidal compounds, demonstrating its utility in constructing complex, biologically relevant architectures [1]. The Stille-Heck coupling sequence utilized in this work showcases the compound's ability to serve as a platform for generating molecular complexity through palladium-catalyzed reactions, a critical application in modern drug discovery [1].

Asymmetric Synthesis: Construction of Chiral Spirocyclic Building Blocks

The (7S) enantiomer of this compound can be synthesized with high enantioselectivity (up to 94% ee) via organocatalytic asymmetric α-bromination, as described in literature [2]. This makes it a valuable precursor for the synthesis of non-racemic, chiral spirocyclic compounds, which are important scaffolds in medicinal chemistry for exploring 3D chemical space and improving drug-like properties [2].

Organic Synthesis: A Platform for α-Functionalized Cyclohexanone Derivatives

As an α-bromo ketone, this compound is a versatile intermediate for introducing diverse functionality. The bromine atom serves as a handle for nucleophilic substitution with amines, thiols, and other nucleophiles, or for participation in metal-catalyzed cross-coupling reactions . This allows chemists to efficiently build a library of α-functionalized cyclohexanone derivatives from a single, reliable starting material .

Process Chemistry: An Intermediate for Generating Benzoquinone Derivatives

The compound can undergo hydrolysis to form reactive intermediates such as benzoquinones . This property suggests its utility in synthetic sequences where the masked cyclohexane-1,4-dione scaffold needs to be unmasked to a more reactive, electrophilic quinone species for further transformations, expanding its applicability in target-oriented synthesis .

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